molecular formula C19H19ClN2O B5007779 N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

Cat. No.: B5007779
M. Wt: 326.8 g/mol
InChI Key: SLNDOIUTNNLCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Synthesis Analysis

Quinoline and its derivatives have been synthesized by chemists through various strategies . For example, one method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . For example, the condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .


Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Future Directions

Quinoline and its derivatives continue to be an area of interest in medicinal chemistry due to their versatile applications . Researchers are developing new synthetic strategies and studying the biological activities of these compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O.ClH/c1-22-14-11-9-13(10-12-14)20-19-15-5-2-3-7-17(15)21-18-8-4-6-16(18)19;/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDOIUTNNLCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.